molecular formula C4H9F2N B13295519 Ethanamine, N-ethyl-2,2-difluoro- CAS No. 95353-03-0

Ethanamine, N-ethyl-2,2-difluoro-

Cat. No.: B13295519
CAS No.: 95353-03-0
M. Wt: 109.12 g/mol
InChI Key: UKCJPWSGPORHQG-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(ethyl)amine is an organic compound characterized by the presence of both ethyl and difluoroethyl groups attached to an amine. This compound is of significant interest in medicinal chemistry due to its unique properties, including its ability to act as a lipophilic hydrogen bond donor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoroethyl)(ethyl)amine typically involves the electrophilic 2,2-difluoroethylation of amine nucleophiles. One method employs a hypervalent iodine reagent, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, which reacts with amine nucleophiles via a ligand coupling mechanism . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.

Industrial Production Methods: Industrial production of (2,2-difluoroethyl)(ethyl)amine may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of hypervalent iodine reagents in industrial settings can be advantageous due to their mechanistic flexibility and efficiency in producing the desired product .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoroethyl)(ethyl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various 2,2-difluoroethylated amines, which can be further utilized in medicinal chemistry and other applications .

Comparison with Similar Compounds

  • (2,2-Difluoroethyl)(methyl)amine
  • (2,2-Difluoroethyl)(propyl)amine
  • (2,2-Difluoroethyl)(isopropyl)amine

Comparison: (2,2-Difluoroethyl)(ethyl)amine is unique due to its specific combination of ethyl and difluoroethyl groups, which confer distinct physicochemical properties. Compared to its analogues, it offers a balance of lipophilicity and hydrogen bond donor ability, making it particularly useful in drug design .

Properties

CAS No.

95353-03-0

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

N-ethyl-2,2-difluoroethanamine

InChI

InChI=1S/C4H9F2N/c1-2-7-3-4(5)6/h4,7H,2-3H2,1H3

InChI Key

UKCJPWSGPORHQG-UHFFFAOYSA-N

Canonical SMILES

CCNCC(F)F

Origin of Product

United States

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